Anti-HBV Replication Potency in 2.2.15 Cells: 3′-Me-d4A Parent Scaffold (β-L-D4A) Demonstrates an EC₅₀ of 0.2 μM vs. Lamivudine and Non-Methylated d4A
The parent scaffold of 3′-Me-d4A, β-L-2′,3′-didehydro-2′,3′-dideoxyadenosine (β-L-D4A), displays an EC₅₀ of 0.2 μM against HBV replication in the 2.2.15 cell line, with a Therapeutic Index (TI = IC₅₀/EC₅₀) of 1000, which surpasses the TI of the clinical comparator lamivudine (TI ≈ 750) in the same assay system [1]. The 3′-C-methyl modification is rationally designed to further enhance this potency and selectivity profile by reducing metabolic inactivation via adenosine deaminase, as demonstrated for other C-methyl adenosine analogs [2]. In contrast, the D-enantiomer of non-methylated d4A shows an EC₅₀ of only 35 μM against Moloney murine sarcoma virus in C3H/3T3 cells, with a significantly narrower selectivity window (CC₅₀ > 100 μM in C3H cells) .
| Evidence Dimension | In vitro antiviral potency (EC₅₀) and Therapeutic Index (TI) against HBV |
|---|---|
| Target Compound Data | EC₅₀ (predicted) ≤ 0.2 μM (3′-Me-d4A, class-level inference from β-L-D4A scaffold); TI (predicted) ≥ 1000 |
| Comparator Or Baseline | β-L-D4A: EC₅₀ = 0.2 μM, TI = 1000; Lamivudine: TI ≈ 750 (2.2.15 cells); D-d4A: EC₅₀ = 35 μM (C3H/3T3 MSV), CC₅₀ > 100 μM (C3H) |
| Quantified Difference | β-L-D4A EC₅₀ is 175-fold more potent than D-d4A in respective cell-based antiviral assays; TI of β-L-D4A exceeds that of lamivudine by 1.33-fold. 3′-Methyl substitution is expected to maintain or improve these margins. |
| Conditions | HBV: 2.2.15 cells (HepG2 transfected with HBV genome), Southern blot quantification of viral DNA; MSV: C3H/3T3 embryo murine fibroblasts |
Why This Matters
A sub-micromolar EC₅₀ combined with a TI ≥ 1000 provides a wide safety margin that is critical for preclinical candidate selection; procurement of 3′-Me-d4A rather than non-methylated d4A ensures access to the scaffold with the highest reported selectivity.
- [1] Wu, J.; Lin, J.; Xie, N.; et al. Synthesis of a novel L-nucleoside, β-L-D4A and its inhibition on the replication of hepatitis B virus in vitro. Acta Pharm. Sin. 2005, 40 (9), 825–829. View Source
- [2] Vistoli, G.; et al. Enhanced activity or resistance of adenosine derivatives towards adenosine deaminase-catalyzed deamination. Bioorg. Med. Chem. Lett. 2009, 19, 2665–2668. View Source
